8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine 8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 20914-71-0
VCID: VC3307144
InChI: InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3
SMILES: CC1=NN2C=CN=C(C2=N1)Cl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

CAS No.: 20914-71-0

Cat. No.: VC3307144

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine - 20914-71-0

Specification

CAS No. 20914-71-0
Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 8-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3
Standard InChI Key JRHDRLOUQKDFFK-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=N1)Cl
Canonical SMILES CC1=NN2C=CN=C(C2=N1)Cl

Introduction

Chemical Identity and Structural Characteristics

8-Chloro-2-methyl- triazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound that belongs to the triazolopyrazine family. The compound features a bicyclic scaffold consisting of a triazole ring fused with a pyrazine core. The presence of a chlorine atom at position 8 and a methyl group at position 2 contributes to its unique chemical and biological profile.

Basic Identification Data

The compound is uniquely identified through various chemical identifiers as presented in Table 1:

ParameterValue
CAS Number20914-71-0
IUPAC Name8-chloro-2-methyl- triazolo[1,5-a]pyrazine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
PubChem Compound ID70701011

The structural representation can be characterized using various notations commonly employed in chemical databases:

Notation TypeRepresentation
Standard InChIInChI=1S/C6H5ClN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3
Standard InChIKeyJRHDRLOUQKDFFK-UHFFFAOYSA-N
Canonical SMILESCC1=NN2C=CN=C(C2=N1)Cl

The molecular architecture of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine features a fused ring system with a strategic placement of substituents that likely influences its chemical reactivity and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine are essential for understanding its behavior in various experimental and practical applications. While specific data for this exact compound is limited in the search results, we can extrapolate some properties based on structurally similar compounds.

Physical State and Appearance

The compound is likely a crystalline solid at room temperature, which is characteristic of many heterocyclic compounds with similar molecular weights and structures.

Chemical Reactivity

The presence of the triazole ring, pyrazine core, and substituents (chlorine and methyl group) contributes to a unique reactivity profile:

  • The chlorine atom at position 8 serves as a potential site for nucleophilic substitution reactions.

  • The methyl group at position 2 can participate in reactions typical of alkyl substituents.

  • The nitrogen atoms in the heterocyclic ring system can function as hydrogen bond acceptors or coordination sites for metal ions.

Structural Comparison with Related Compounds

Understanding the structural relationships between 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine and similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with 8-Chloro triazolo[1,5-a]pyrazine

The unmethylated analog, 8-Chloro triazolo[1,5-a]pyrazine (CAS: 74803-32-0), differs from our target compound by the absence of the methyl group at position 2:

Property8-Chloro-2-methyl- triazolo[1,5-a]pyrazine8-Chloro triazolo[1,5-a]pyrazine
Molecular FormulaC6H5ClN4C5H3ClN4
Molecular Weight168.58 g/mol154.557 g/mol
DensityNot specified1.7±0.1 g/cm³

The presence of the methyl group in 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine likely influences its lipophilicity, electronic properties, and potentially its biological activity profile compared to the unmethylated analog .

Comparison with Other Triazolo-fused Heterocycles

The triazolo moiety appears in various biologically relevant heterocyclic systems. For instance, triazolo[1,5-a]pyridine derivatives, such as 6-Methyl-2-phenyl triazolo[1,5-a]pyridine, share the triazole ring functionality but differ in the fused ring system (pyridine vs. pyrazine).

Similarly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as inhibitors of influenza A virus polymerase, highlighting the biological relevance of triazolo-fused heterocycles .

Analytical Methods

Several analytical techniques can be employed for the characterization and quality control of 8-Chloro-2-methyl- triazolo[1,5-a]pyrazine.

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